molecular formula C27H27F2N5O2 B258331 1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B258331
M. Wt: 491.5 g/mol
InChI Key: BSISYCIMXSZNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is usually carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-(2,3-DIMETHYLPHENYL)PIPERAZINE lies in its specific structural features, such as the difluoromethyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H27F2N5O2

Molecular Weight

491.5 g/mol

IUPAC Name

[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C27H27F2N5O2/c1-17-5-4-6-23(18(17)2)32-11-13-33(14-12-32)27(35)21-16-30-34-24(25(28)29)15-22(31-26(21)34)19-7-9-20(36-3)10-8-19/h4-10,15-16,25H,11-14H2,1-3H3

InChI Key

BSISYCIMXSZNDV-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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